
(2E)-4-chloro-2-methylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-chloro-2-methylbut-2-enoic acid (CMBA) is a naturally occurring carboxylic acid that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. CMBA has been used as a precursor in the synthesis of several drugs and other compounds, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
(2E)-4-chloro-2-methylbut-2-enoic acid has been used in a wide range of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its potential applications in drug synthesis. In particular, this compound has been used in studies of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other processes. By studying the effects of this compound on COX-2, researchers have been able to gain a better understanding of the enzyme’s role in the body and how it can be targeted for therapeutic purposes.
Mécanisme D'action
The mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid is not fully understood. It is believed that this compound acts as an inhibitor of COX-2, blocking the enzyme’s activity and preventing the production of prostaglandins. In addition, this compound has been shown to have an effect on other enzymes involved in inflammation, including lipoxygenase and cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. In addition, this compound has been shown to have a protective effect on the liver and kidneys, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-4-chloro-2-methylbut-2-enoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability, making it an ideal choice for researchers on a budget. In addition, this compound is relatively easy to synthesize and can be used in a variety of experiments. However, this compound is also limited in its applications, as it is not suitable for use in experiments involving human subjects due to its potential toxicity.
Orientations Futures
The potential applications of (2E)-4-chloro-2-methylbut-2-enoic acid are vast and there are many possible future directions for research. One of the most promising areas of research is the development of drugs that target COX-2 and other enzymes involved in inflammation. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of conditions. Finally, further research into the mechanism of action of this compound could lead to the development of more effective and safer drugs.
Méthodes De Synthèse
(2E)-4-chloro-2-methylbut-2-enoic acid can be synthesized in a variety of ways, with the most common method involving the reaction of 4-chloro-2-methylbut-2-enal with sodium hydroxide. The reaction is generally carried out in an aqueous solution, with a catalyst such as sodium hypochlorite being added to increase the rate of reaction. Other methods of synthesis include the reaction of 4-chloro-2-methylbut-2-enal with acetic acid, and the reaction of 4-chloro-2-methylbut-2-enal with anhydrous sodium carbonate.
Propriétés
IUPAC Name |
(E)-4-chloro-2-methylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSZDMJETWINGZ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56905-13-6 |
Source


|
| Record name | (2E)-4-chloro-2-methylbut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

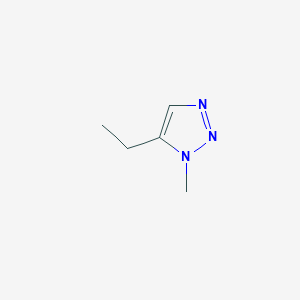
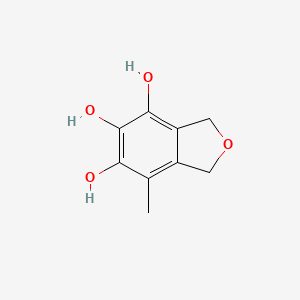

amine](/img/structure/B6596679.png)
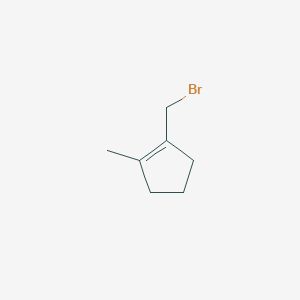
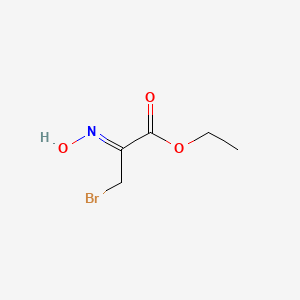
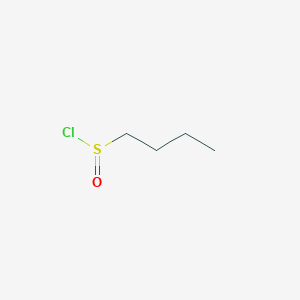

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
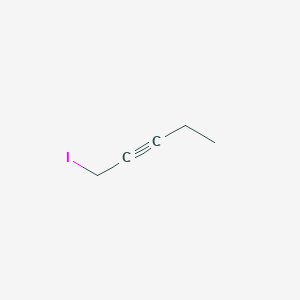

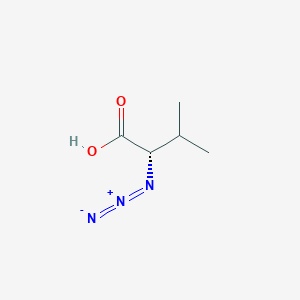
![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)
